5-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(1,3-Benzodioxol-5-yl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzodioxole moiety, a tetrahydrofuran ring, and a pyrido[2,3-d]pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, typically starting with the preparation of the benzodioxole and tetrahydrofuran intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the final compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may include optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
5-(1,3-Benzodioxol-5-yl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
When compared to other similar compounds, 5-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of structural features and potential biological activities. Similar compounds include:
- 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
- 2-(1,3-Benzodioxol-5-yl)ethanol
- N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethyl-benzamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-18-16-13(11-3-4-14-15(8-11)27-10-26-14)5-6-20-17(16)22(19(24)21-18)9-12-2-1-7-25-12/h3-6,8,12H,1-2,7,9-10H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNOFXDUBXEGFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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